1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] is a compound belonging to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] typically involves the reaction of 1-allyl-1H-indole-2,3-dione with 4-methoxyphenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to a specific temperature and maintained for a certain period to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-allyl-1H-indole-2,3-dione: A precursor in the synthesis of the target compound.
4-methoxyphenylhydrazine: Another precursor used in the synthesis.
Indole-3-acetic acid: A naturally occurring indole derivative with biological activity.
Uniqueness
1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its combination of the indole nucleus with the hydrazone moiety makes it a valuable compound for various research applications .
Properties
IUPAC Name |
3-[(4-methoxyphenyl)diazenyl]-1-prop-2-enylindol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-3-12-21-16-7-5-4-6-15(16)17(18(21)22)20-19-13-8-10-14(23-2)11-9-13/h3-11,22H,1,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWGRFQWHSFVNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=C(N(C3=CC=CC=C32)CC=C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501160864 |
Source
|
Record name | 1H-Indole-2,3-dione, 1-(2-propenyl)-, 3-[(4-methoxyphenyl)hydrazone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501160864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320422-16-0 |
Source
|
Record name | 1H-Indole-2,3-dione, 1-(2-propenyl)-, 3-[(4-methoxyphenyl)hydrazone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501160864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.